![molecular formula C25H21FN2O2S B2504572 3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894540-35-3](/img/structure/B2504572.png)
3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is an intriguing compound notable for its complex structure, combining indole and thiazolidine frameworks. It integrates a spiro-linked cyclic system, which enhances its stability and potential activity in various applications, spanning pharmaceuticals, materials science, and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the appropriate indole and thiazolidine precursors.
Reaction Conditions: : Typically, these reactions are carried out under controlled temperatures ranging from 0°C to 100°C, with the use of catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the formation of the spiro structure.
Solvents: : Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) to dissolve reactants and control the reaction environment.
Industrial Production Methods
Scale-Up Procedures: : In industrial settings, the production may involve continuous flow reactors to enhance efficiency and yield.
Purification: : The compound is purified using techniques like recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically employing reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), resulting in sulfoxides or sulfones.
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄), leading to the formation of reduced indole derivatives.
Substitution: : The fluorophenyl and ethylphenyl groups allow for electrophilic substitution reactions. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: : Yields sulfoxides or sulfones.
Reduction: : Forms hydroindole derivatives.
Substitution: : Produces halogenated or nitrated compounds, which can be further functionalized.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.
Catalysis: : Its structure can be leveraged to develop new catalysts for organic reactions.
Biology
Enzyme Inhibition: : Potential use as an inhibitor for specific enzymes involved in disease pathways.
Receptor Binding Studies: : Its structural motifs make it an interesting candidate for receptor binding studies in medicinal chemistry.
Medicine
Drug Design: : Potential lead compound for developing drugs targeting various diseases, including cancer and inflammatory conditions.
Diagnostics: : May be used in the development of diagnostic agents due to its unique structural properties.
Industry
Material Science: : Applications in the development of novel materials with specific electronic or mechanical properties.
Agrochemicals: : Can be used in the formulation of new agrochemicals for crop protection.
Wirkmechanismus
The compound's mechanism of action largely depends on its ability to interact with biological targets. Typically, the indole and thiazolidine moieties facilitate binding to proteins or nucleic acids, modifying their function.
Molecular Targets: : Enzymes like kinases or phosphatases, receptors, and DNA.
Pathways Involved: : It can influence signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-thiazolidine] Compounds: : Share the spirocyclic core but differ in substituent groups.
Indole-Based Derivatives: : Compounds like indomethacin and tryptamine share the indole moiety.
Thiazolidine-2,4-dione Derivatives: : Common in antidiabetic drugs like pioglitazone and rosiglitazone.
Uniqueness
Structural Complexity: : The combination of spiro-indole and thiazolidine frameworks is less common, offering unique reactivity and biological activity.
Functional Diversity: : The specific substituents on the phenyl rings provide diverse chemical functionalities, enhancing its applicability in various fields.
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2S/c1-2-17-10-12-20(13-11-17)28-23(29)16-31-25(28)21-8-3-4-9-22(21)27(24(25)30)15-18-6-5-7-19(26)14-18/h3-14H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTMUPVJMXSUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
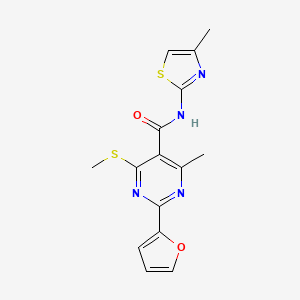
![N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2504492.png)
![benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/structure/B2504493.png)
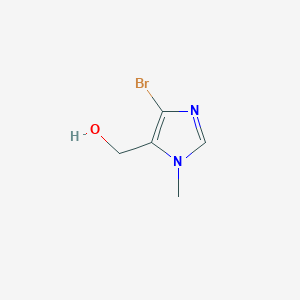
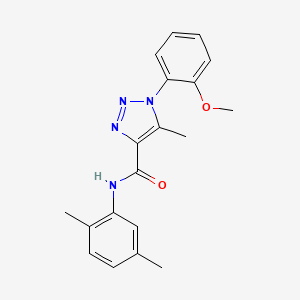
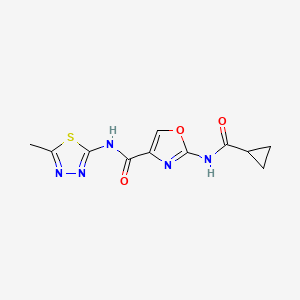
![2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2504501.png)
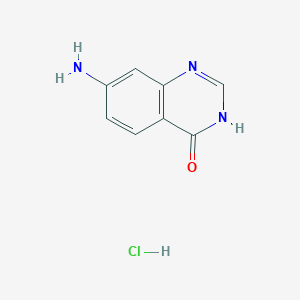
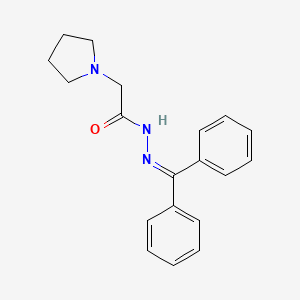
![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)

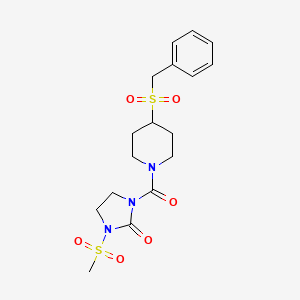

![2,5-dichloro-N-[4'-(2,5-dichlorobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide](/img/structure/B2504511.png)
